2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]-
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Overview
Description
2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a naphthalene ring system substituted with an amine group and a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]- typically involves the reaction of 2-naphthylamine with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amine group on the naphthalene ring with the methoxybenzyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: A simpler analog with only an amine group on the naphthalene ring.
N-Phenyl-2-naphthylamine: Contains a phenyl group instead of a methoxyphenylmethyl group.
4-Methoxybenzylamine: Lacks the naphthalene ring system.
Uniqueness
2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]- is unique due to the presence of both the naphthalene ring and the methoxyphenylmethyl group. This combination imparts specific chemical and physical properties that make it suitable for various applications, such as enhanced stability, reactivity, and potential biological activity.
Properties
CAS No. |
73351-22-1 |
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Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]naphthalen-2-amine |
InChI |
InChI=1S/C18H17NO/c1-20-18-10-6-14(7-11-18)13-19-17-9-8-15-4-2-3-5-16(15)12-17/h2-12,19H,13H2,1H3 |
InChI Key |
XUQZUVZBZILWBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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